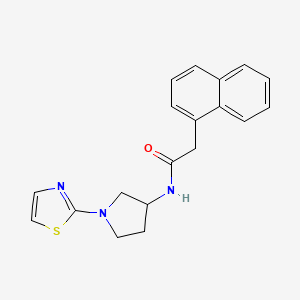

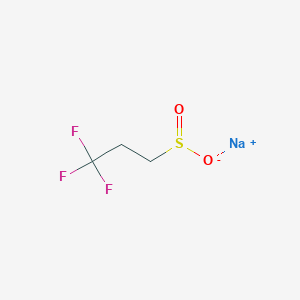

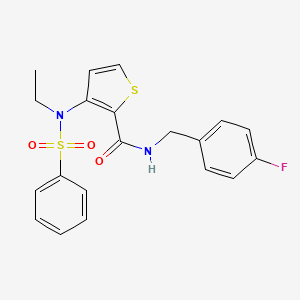

![molecular formula C15H22N4O2S B2368040 1H-benzo[d]imidazol-2-ilmetil(4-(propilsulfonil)piperazin-1-il)metano CAS No. 1171366-44-1](/img/structure/B2368040.png)

1H-benzo[d]imidazol-2-ilmetil(4-(propilsulfonil)piperazin-1-il)metano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as PSB-603, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a variety of interesting biological properties.

Aplicaciones Científicas De Investigación

Actividad ansiolítica

Este compuesto ha sido estudiado por sus posibles efectos ansiolíticos (antiansiedad) . El estudio tenía como objetivo diseñar, acoplar molecularmente, sintetizar y evaluar el potencial ansiolítico de seis derivados de 2-(4-fenilpiperazin-1-il)-1H-benz[d]imidazol y 2-(4-fenilpiperazin-1-metil)-1H-benz[d]imidazol . Todos los compuestos han mostrado buenos puntajes de acoplamiento y actividad ansiolítica in vivo .

Potencial antidepresivo

El compuesto también se ha examinado en modelos de roedores para sus posibles efectos antidepresivos . El tratamiento agudo y crónico del compuesto sintético exhibió efectos similares a los antidepresivos a niveles de dosis más bajos en la prueba de natación forzada (FST) en ratones . Se observó un perfil de dosis-inmovilidad similar tanto en la prueba FST de ratones como en la prueba de suspensión de cola (TST) .

Potencial neuropsicofarmacológico

Los antagonistas del receptor de la serotonina tipo 3, que encuentran un lugar inquebrantable en el manejo de las náuseas y el vómito, se están examinando actualmente para su potencial neuropsicofarmacológico en varios modelos animales . La participación de los receptores 5-HT3 en las vías neurales de la depresión ha impulsado la investigación, considerando estos receptores como posibles dianas farmacológicas antidepresivas .

Manejo de náuseas y vómitos

Estas moléculas se han examinado ampliamente para su potencial en el manejo de las náuseas y los vómitos asociados con la quimioterapia contra el cáncer .

Manejo de la depresión relacionada con el cáncer

La depresión afecta al 15% de la población mundial y se asocia tanto con el cáncer como con la quimioterapia contra el cáncer . La incidencia de la depresión relacionada con el cáncer es tres veces mayor que la del trastorno depresivo en sí .

Actividad antimicrobiana

Aunque el compuesto específico no se ha relacionado directamente con la actividad antimicrobiana, se han estudiado compuestos relacionados por sus posibles efectos antimicrobianos . Por ejemplo, se utilizó microscopía de fluorescencia para medir la absorción de un compuesto similar en las células microbianas .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS). It is known to interact with gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .

Mode of Action

The compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole interacts with its targets by enhancing the activity of GABA. This interaction results in the slowing down of the CNS, thereby intensifying inhibitory effects on the CNS .

Biochemical Pathways

The compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission, leading to CNS depression . The downstream effects of this interaction include calming effects, which are beneficial in managing anxiety and enhancing mental well-being .

Result of Action

The molecular and cellular effects of the action of 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole are primarily observed in the CNS. By enhancing the activity of GABA, it induces CNS depression, leading to calming effects . This results in the mitigation of symptoms of anxiety disorders and enhancement of overall health and quality of life .

Propiedades

IUPAC Name |

2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)12-15-16-13-5-3-4-6-14(13)17-15/h3-6H,2,7-12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWQRQADXUCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

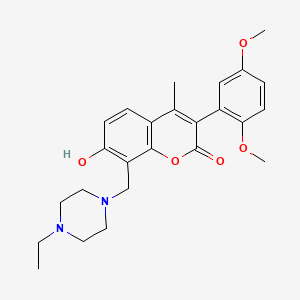

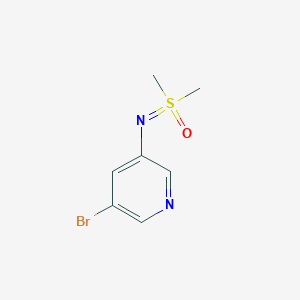

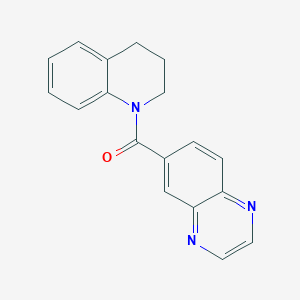

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

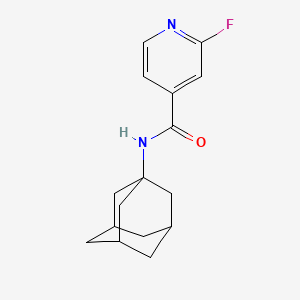

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)

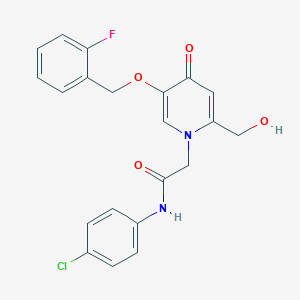

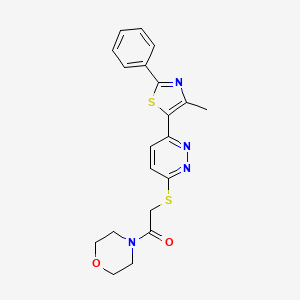

![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)

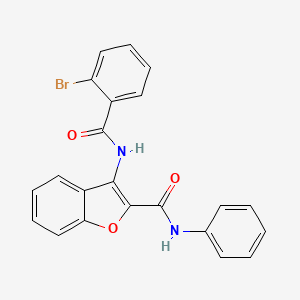

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)